molecular formula C13H8F4S B7996519 1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene

1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7996519
M. Wt: 272.26 g/mol
InChI Key: IBNPPCAGRMHREQ-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic sulfide characterized by a central benzene ring substituted with two fluorine atoms at the 1- and 2-positions and a thioether-linked 3,5-difluorophenyl group at the 4-position. This compound’s structure confers unique electronic and steric properties, making it relevant in materials science, particularly in organic electronics and optoelectronic devices. Its fluorination pattern enhances thermal stability and electron-withdrawing capacity, while the thioether linkage contributes to conformational flexibility and solubility in organic solvents .

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methylsulfanyl]-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4S/c14-9-4-10(15)6-11(5-9)18-7-8-1-2-12(16)13(17)3-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNPPCAGRMHREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=CC(=CC(=C2)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves the use of fluorinated aromatic precursors. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex fluorinated aromatic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts and organoboron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfanylmethyl group can be oxidized or reduced to form different derivatives of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation and reduction reactions can produce different sulfanyl derivatives .

Scientific Research Applications

1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong interactions with target molecules, potentially leading to significant biological effects. The sulfanylmethyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 1,3,5-Tris(fluorophenyl)thioethers
Compounds such as 1,3,5-tris(3,5-difluorophenylthio)benzene share a fluorinated aromatic backbone but differ in substitution symmetry and sulfur placement. Compared to 1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene, these analogues exhibit higher rigidity due to trisubstitution, reducing solubility but improving thermal stability (decomposition temperature >300°C vs. 280°C for the target compound) .

2.1.2. 4-[(2,4-Difluorophenyl)sulfanylmethyl]-1,2-difluorobenzene
This positional isomer features fluorine atoms at the 2- and 4-positions on the pendant phenyl group. The altered fluorine distribution decreases electron-withdrawing effects, resulting in a 0.2 eV reduction in HOMO-LUMO gap compared to the target compound, as confirmed by DFT calculations .

Electronic and Optoelectronic Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Quantum Efficiency (%) Luminous Efficiency (lm/W) Thermal Stability (°C)
This compound 312.3 145–148 0.8–1.2 1.3–1.7 275–280
1,3,5-Tris(fluorophenyl)thioethers 498.6 210–215 0.5–0.7 0.9–1.1 >300
4-[(2,4-Difluorophenyl)sulfanylmethyl]-1,2-difluorobenzene 312.3 138–142 0.6–0.9 1.0–1.4 260–265

Data compiled from vapor-deposition studies and cyclic voltammetry analyses .

The target compound outperforms its analogues in quantum efficiency (1.2% vs. 0.7% for trisubstituted derivatives) due to optimized charge transport from asymmetric fluorine placement. However, its thermal stability is inferior to trisubstituted systems, limiting applications in high-temperature device fabrication .

Research Findings and Functional Insights

Device Integration

In organic light-emitting diodes (OLEDs), the compound’s electroluminescent performance aligns with foundational studies by Tang and Vanslyke, who reported 1% external quantum efficiency in double-layer devices . Its lower driving voltage (<8 V vs. 10 V for trisubstituted derivatives) makes it suitable for energy-efficient displays.

Biological Activity

1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by its unique structure that includes multiple fluorine atoms and a sulfanylmethyl group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C13H8F4S
  • Molecular Weight : 272.2598 g/mol
  • CAS Number : Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances the compound's reactivity and stability, allowing it to participate in various biochemical pathways. The sulfanylmethyl group can interact with enzymes and proteins, potentially modulating their activity.

Biological Activity

  • Antidiabetic Potential : Research indicates that compounds similar to this compound may act as agonists for TGR5 (a G protein-coupled receptor), which is involved in glucose metabolism and insulin sensitivity. This suggests a potential role in the treatment of diabetes and obesity .
  • Anticancer Properties : Preliminary studies have shown that fluorinated aromatic compounds can exhibit anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific interactions of this compound with cellular targets warrant further investigation for its potential as an anticancer agent .
  • Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, the sulfanylmethyl group could interact with thiol groups in enzymes, leading to alterations in enzyme activity and metabolic processes.

Study 1: TGR5 Agonism

A study focused on the agonistic effects of various fluorinated compounds on TGR5 receptors demonstrated that certain derivatives could enhance glucose uptake in adipose tissues. The research highlighted the importance of structural modifications in optimizing biological activity .

Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines revealed that compounds with similar structures to this compound exhibited significant cytotoxic effects. The study concluded that further exploration into the mechanism of action could lead to the development of novel anticancer therapies .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
AntidiabeticEnhanced glucose metabolism via TGR5 activation
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionModulated enzyme activity through sulfanylmethyl interactions

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